![molecular formula C14H13N5O4 B2426868 1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 900011-72-5](/img/structure/B2426868.png)
1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-one core, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one ring, a nitrophenyl group, and a hydroxyethyl group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the hydroxyethyl group, which could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitro group could increase its reactivity, while the hydroxyethyl group could influence its solubility .Applications De Recherche Scientifique
Anticancer Activity
1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one and its derivatives have shown promising applications in cancer research. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one were tested for antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with some compounds exhibiting potent inhibitory activity (Abdellatif et al., 2014). Similarly, a series of pyrazolo[3,4-d]pyrimidines were synthesized and tested on various cancer cell lines, showing significant antitumor effects (Kandeel et al., 2012).
Antiviral Evaluation
Certain derivatives of pyrazolo[3,4-d]pyrimidin-4-one were prepared and tested for antiviral activity, particularly against Herpes Simplex Virus type-1 (HSV-1). This highlights the potential of these compounds in the development of new antiviral drugs (Shamroukh et al., 2007).
Anti-inflammatory and Analgesic Activities
Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one were synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. These studies revealed promising results, suggesting these compounds could be developed into new medications for treating inflammation and pain (Antre et al., 2011).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of pyrazolo[3,4-d]pyrimidin-4-one derivatives, contributing to the understanding of their chemical properties and potential applications in medicinal chemistry. For instance, one study describes an efficient one-pot synthesis method for these derivatives (Liu et al., 2015).
Antimicrobial Activity
Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity, indicating their potential use in developing new antibacterial drugs (Rahmouni et al., 2014).
Herbicidal Activity
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have also been explored for their herbicidal activity, showing significant inhibition effects on various plant species. This suggests their potential application in agriculture for weed control (Luo et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c20-5-4-18-13-12(7-16-18)14(21)17(9-15-13)8-10-2-1-3-11(6-10)19(22)23/h1-3,6-7,9,20H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZLLEXEPQVHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

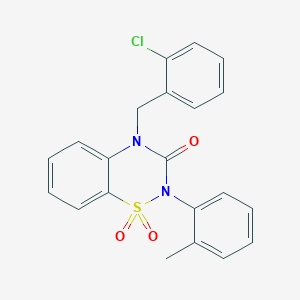
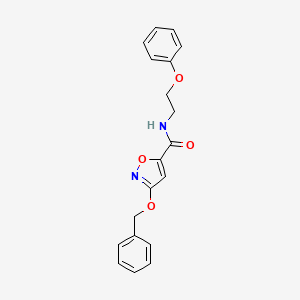
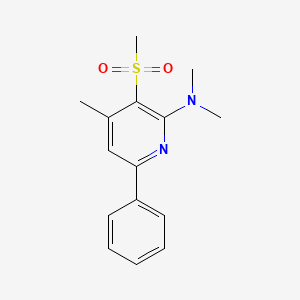
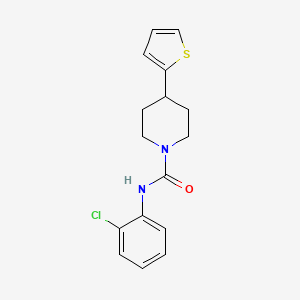
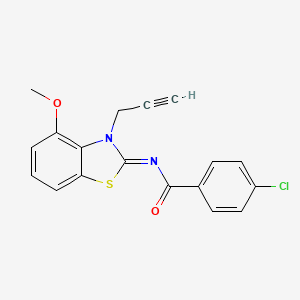

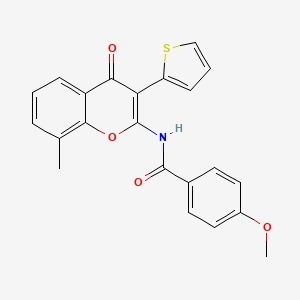
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2426799.png)
![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2426802.png)


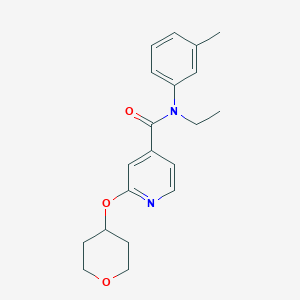
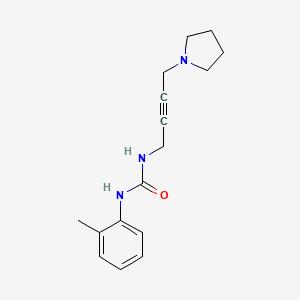
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2426807.png)